molecular formula C8H5F3O2S B1348642 3-(Trifluoromethylthio)benzoic acid CAS No. 946-65-6

3-(Trifluoromethylthio)benzoic acid

Cat. No.: B1348642
CAS No.: 946-65-6
M. Wt: 222.19 g/mol
InChI Key: IVGAPIVNQABETQ-UHFFFAOYSA-N
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Description

3-(Trifluoromethylthio)benzoic acid is an organic compound with the molecular formula CF3SC6H4CO2H. It features a trifluoromethylthio group attached to a benzoic acid moiety. This compound is known for its utility in the preparation of new dyes, medicinal agents, and novel heterocyclic systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethylthio)benzoic acid typically involves the introduction of the trifluoromethylthio group into the aromatic ring of benzoic acid. One common method involves the reaction of benzoic acid derivatives with trifluoromethylthiolating agents under controlled conditions. For example, trifluoromethylthiocopper can be used as a reagent to introduce the trifluoromethylthio group into aromatic nuclei .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The specific details of industrial processes are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethylthio)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The trifluoromethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the trifluoromethylthio group to a trifluoromethyl group.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Conditions for substitution reactions may include the use of catalysts like palladium or copper, along with appropriate ligands and solvents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Trifluoromethyl derivatives.

    Substitution: Various substituted benzoic acid derivatives depending on the substituents introduced.

Scientific Research Applications

3-(Trifluoromethylthio)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Trifluoromethylthio)benzoic acid involves its interaction with molecular targets through the trifluoromethylthio group. This group can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact with specific enzymes or receptors. The exact molecular pathways and targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Trifluoromethylthio)benzoic acid is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical and physical properties. This group enhances the compound’s reactivity and stability, making it valuable for various synthetic and industrial applications.

Properties

IUPAC Name

3-(trifluoromethylsulfanyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O2S/c9-8(10,11)14-6-3-1-2-5(4-6)7(12)13/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVGAPIVNQABETQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)SC(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20350877
Record name 3-(Trifluoromethylthio)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946-65-6
Record name 3-(Trifluoromethylthio)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Trifluoromethylthio)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of using 3-(Trifluoromethylthio)benzoic acid in the synthesis of the target molecule?

A1: The research article focuses on synthesizing a 14C-labeled version of 1-(3′-trifluoromethylthio phenyl)-2-ethylamino propane, a potential anorectic drug []. This compound serves as a key starting material in this multi-step synthesis. The researchers use it to construct the core structure of the target molecule, specifically incorporating the 3-(trifluoromethylthio)phenyl moiety.

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